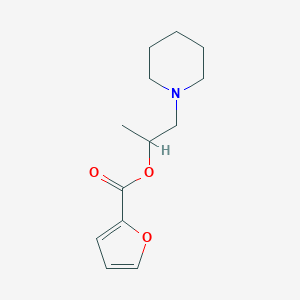![molecular formula C15H23NO3 B295128 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a member of the class of compounds known as benzoates, which have been studied extensively for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Other studies have investigated its potential as a neuroprotective agent, with promising results in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential in treating cancer, with some studies showing it to have anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is through the inhibition of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by reducing oxidative stress and promoting cell survival in damaged tissues. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, improve neurological function after injury, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a readily available research tool. This compound also has a relatively low toxicity profile, which allows for higher doses to be used in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be on its potential as an anti-cancer agent, with further studies needed to understand its mechanism of action and efficacy in different types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new therapeutic applications.
Synthesemethoden
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate can be synthesized using a multi-step process that involves the reaction of tert-butyl(methyl)amine with 3-methoxybenzoic acid. The resulting product is then purified using standard techniques such as column chromatography. The synthesis method for this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)16(4)9-10-19-14(17)12-7-6-8-13(11-12)18-5/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
ZNYYXVIBDKASRO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)











